molecular formula C20H22N6O4 B2860302 3-(2-methoxyethyl)-7-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione CAS No. 2034513-68-1

3-(2-methoxyethyl)-7-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2860302
CAS RN: 2034513-68-1
M. Wt: 410.434
InChI Key: NWRMSMGDFTYUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyethyl)-7-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H22N6O4 and its molecular weight is 410.434. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activity

A significant area of research involving this compound relates to the synthesis of novel derivatives with potential pharmacological benefits. Studies have described the synthesis of various heterocyclic compounds derived from similar structures, showing potential as anti-inflammatory, analgesic, and antimicrobial agents. For example, novel benzodifuranyl, triazines, and thiazolopyrimidines derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities (A. Abu‐Hashem et al., 2020). Additionally, new substituted 4–arylidene–3–methyl–1H–pyrimido[6,1–b]quinazoline–1,10(4H)–diones showed promising antibacterial and antifungal activities (Ravi R. Vidule, 2011).

Mechanistic Insights and Drug Development

Research into the mechanisms of action and the development of drugs based on this compound and its derivatives is ongoing. For instance, studies on gyrase resistance mutants guide the selection of 8-methoxy-quinazoline-2,4-diones for antimicrobial applications, illustrating a novel approach to combat resistant bacterial strains (N. German et al., 2008). The exploration of thienopyrimidinedione derivatives as potential antihypertensive agents highlights the broad therapeutic potential of compounds within this chemical class (R. Russell et al., 1988).

Structural and Chemical Analysis

Structural and chemical analyses of these compounds play a crucial role in understanding their potential applications. For instance, the synthesis of 2,6-bridged piperazine-3-ones by N-acyliminium ion chemistry demonstrates the versatility in synthesizing complex structures for potential pharmacological use (J. Veerman et al., 2003).

properties

IUPAC Name

3-(2-methoxyethyl)-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4/c1-30-12-11-26-18(28)15-4-3-14(13-16(15)23-20(26)29)17(27)24-7-9-25(10-8-24)19-21-5-2-6-22-19/h2-6,13H,7-12H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRMSMGDFTYUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyethyl)-7-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

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